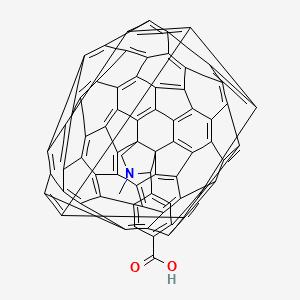
CID 102211076
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1’,5’-dihydro-1’-methyl-2’H-[5,6]fullereno-C60-Ih-[1,9-c]pyrrol-2’-yl) benzoic acid . This compound is a derivative of fullerene, a molecule composed entirely of carbon, in the form of a hollow sphere, ellipsoid, or tube.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1’,5’-dihydro-1’-methyl-2’H-[5,6]fullereno-C60-Ih-[1,9-c]pyrrol-2’-yl) benzoic acid involves the reaction of fullerene C60 with a suitable pyrrole derivative under specific conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation. The product is then purified using chromatographic techniques to achieve high purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic route mentioned above. This would require optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated purification systems could enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(1’,5’-dihydro-1’-methyl-2’H-[5,6]fullereno-C60-Ih-[1,9-c]pyrrol-2’-yl) benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the fullerene core or the attached functional groups.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the fullerene core, while substitution reactions can introduce new functional groups to the molecule .
Aplicaciones Científicas De Investigación
4-(1’,5’-dihydro-1’-methyl-2’H-[5,6]fullereno-C60-Ih-[1,9-c]pyrrol-2’-yl) benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex fullerene derivatives.
Biology: Investigated for its potential as a drug delivery system due to its ability to encapsulate other molecules.
Medicine: Explored for its antioxidant properties and potential use in treating diseases related to oxidative stress.
Industry: Utilized in the development of advanced materials with unique electronic and mechanical properties.
Mecanismo De Acción
The mechanism of action of 4-(1’,5’-dihydro-1’-methyl-2’H-[5,6]fullereno-C60-Ih-[1,9-c]pyrrol-2’-yl) benzoic acid involves its interaction with various molecular targets and pathways. The fullerene core can interact with biological membranes, proteins, and nucleic acids, potentially altering their function. The attached benzoic acid group can also participate in hydrogen bonding and other interactions, enhancing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fullerene derivatives with different functional groups attached to the fullerene core. Examples include:
- 4-(1’,5’-dihydro-1’-methyl-2’H-[5,6]fullereno-C60-Ih-[1,9-c]pyrrol-2’-yl) acetic acid
- 4-(1’,5’-dihydro-1’-methyl-2’H-[5,6]fullereno-C60-Ih-[1,9-c]pyrrol-2’-yl) propionic acid .
Uniqueness
What sets 4-(1’,5’-dihydro-1’-methyl-2’H-[5,6]fullereno-C60-Ih-[1,9-c]pyrrol-2’-yl) benzoic acid apart is its specific functional group, which imparts unique properties such as enhanced solubility and reactivity. This makes it particularly useful in applications where these properties are desirable .
Propiedades
Fórmula molecular |
C70H11NO2 |
|---|---|
Peso molecular |
897.8 g/mol |
InChI |
InChI=1S/C70H11NO2/c1-71-6-69-63-55-47-37-27-19-11-9-10-13-17-15(11)23-31-25(17)35-29-21(13)22-14(10)18-16-12(9)20(19)28-34-24(16)32-26(18)36-30(22)40-39(29)51-45(35)53-43(31)49(41(47)33(23)27)57(63)59(53)65-61(51)62-52(40)46(36)54-44(32)50-42(34)48(38(28)37)56(55)64(69)58(50)60(54)66(62)70(65,69)67(71)7-2-4-8(5-3-7)68(72)73/h2-5,67H,6H2,1H3,(H,72,73) |
Clave InChI |
DRKDVDNXQUEKEL-UHFFFAOYSA-N |
SMILES canónico |
CN1CC23C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%10C8=C8C%10=C%15C%16=C%17C(=C%14%10)C%13=C%10C%13=C%12C%12=C%11C%11=C9C6=C6C%11=C9C%12=C%11C%13=C%12C%10=C%17C%10=C%16C%13=C(C2(C1C1=CC=C(C=C1)C(=O)O)C1=C%13C%15=C8C7=C51)C1=C%10C%12=C2C%11=C9C(=C64)C3=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Trifluoromethyl)spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13149946.png)
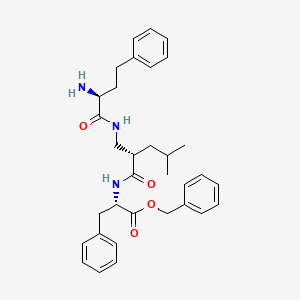
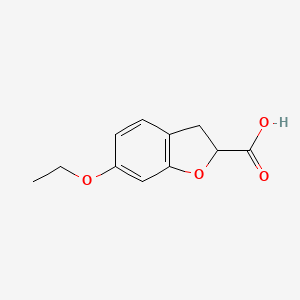
![endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide](/img/structure/B13149967.png)

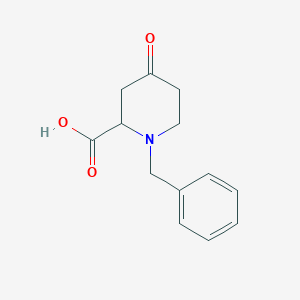
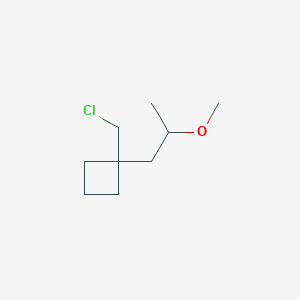

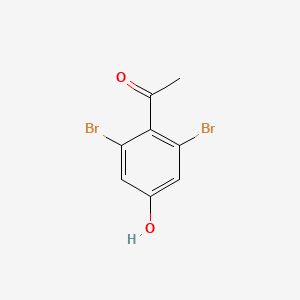
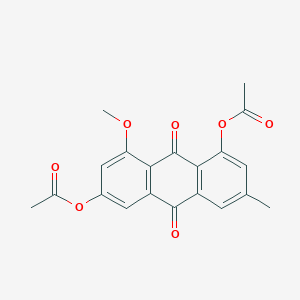
![5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole](/img/structure/B13150018.png)


